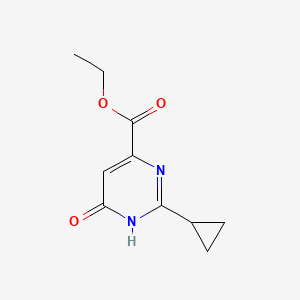![molecular formula C10H5NOS B13974919 2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)
2-Formylbenzo[b]thiophene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylbenzo[b]thiophene-7-carbonitrile is a heterocyclic compound that features a thiophene ring fused with a benzene ring, along with formyl and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylbenzo[b]thiophene-7-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile. This process typically involves two steps: the formation of an intermediate followed by cyclization to yield the desired product .
Another method involves the use of aryne intermediates. In this approach, o-silylaryl triflates react with alkynyl sulfides to form benzo[b]thiophenes in a one-step intermolecular manner . This method is advantageous due to its good functional group tolerance and versatility in introducing various substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Formylbenzo[b]thiophene-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the formyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-Formylbenzo[b]thiophene-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Formylbenzo[b]thiophene-7-carbonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Formylbenzo[b]thiophene-3-selenol
- 3-Formylbenzo[b]thiophene-2-selenol
- Benzo[b]thiophene-2-carbonitrile
Uniqueness
2-Formylbenzo[b]thiophene-7-carbonitrile is unique due to the presence of both formyl and nitrile groups on the thiophene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C10H5NOS |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-formyl-1-benzothiophene-7-carbonitrile |
InChI |
InChI=1S/C10H5NOS/c11-5-8-3-1-2-7-4-9(6-12)13-10(7)8/h1-4,6H |
InChI Key |
YHRKUSSFHZHSPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)SC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



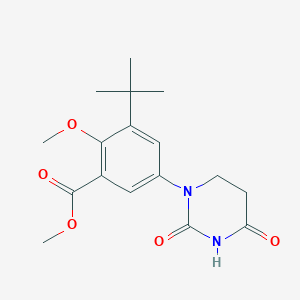
![6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13974841.png)

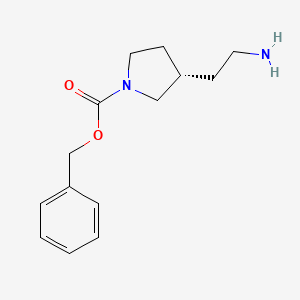
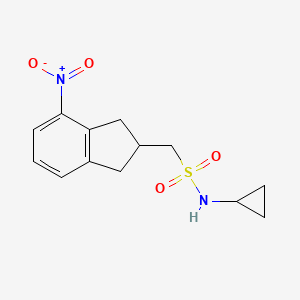
![Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B13974860.png)
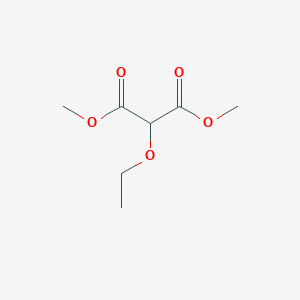

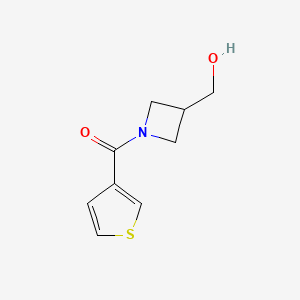

![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)
